molecular formula C25H23NO6 B11161404 N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-phenylalanine

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-phenylalanine

Cat. No.: B11161404
M. Wt: 433.5 g/mol
InChI Key: VJQGTGBVHYGNCT-FQEVSTJZSA-N
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Description

3-PHENYL-2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID is a complex organic compound with a unique structure that combines a phenyl group, a furochromenone moiety, and an acetamido propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID typically involves multiple steps. One common method starts with the preparation of the furochromenone core, which is achieved through the reaction of benzofuran with appropriate methylation reagents such as iodomethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted amides.

Scientific Research Applications

3-PHENYL-2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-PHENYL-2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)propanoic acid
  • 3-(2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propionic acid

Uniqueness

Compared to similar compounds, 3-PHENYL-2-(2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)PROPANOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C25H23NO6/c1-13-15(3)31-21-12-22-18(10-17(13)21)14(2)19(25(30)32-22)11-23(27)26-20(24(28)29)9-16-7-5-4-6-8-16/h4-8,10,12,20H,9,11H2,1-3H3,(H,26,27)(H,28,29)/t20-/m0/s1

InChI Key

VJQGTGBVHYGNCT-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)C)C

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC(CC4=CC=CC=C4)C(=O)O)C)C

Origin of Product

United States

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